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Compound of Interest

Compound Name: 1-Propyl-1,4-diazepan-2-one
CAS No.: 155595-81-6
Cat. No.: B1374209
Get Quote
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Executive Summary & Scaffold Analysis

1-Propyl-1,4-diazepan-2-one is a monocyclic, seven-membered lactam scaffold. Unlike its
famous bicyclic cousins (the 1,4-benzodiazepines like Diazepam), this molecule lacks the fused
benzene ring, resulting in significantly distinct conformational flexibility, solubility profiles, and
electronic properties.

In drug discovery, this scaffold serves as a privileged peptidomimetic spacer. The 7-membered
ring forces specific turn conformations (often mimicking

-turns) that 5- or 6-membered rings cannot access. The N1-propyl substituent specifically
modulates the lipophilicity and membrane permeability without introducing the metabolic liability
of a benzyl group or the potential solubility issues of larger alkyl chains.

Structural Definition

o Core: Homopiperazin-2-one (1,4-diazepan-2-one).[1]

¢ Substituent: Propyl group at the amide nitrogen (Position 1).
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o Key Feature: The N4 position (amine) remains available for library diversification (e.g.,
reductive amination or sulfonylation).

Comparative Performance Matrix

The following table contrasts 1-Propyl-1,4-diazepan-2-one with its most common analogs
used in SAR (Structure-Activity Relationship) studies.

1-Methyl-1,4- 1-Benzyl-1,4- )

1-Propyl-1,4- . . Unsubstituted
Feature _ diazepan-2- diazepan-2-

diazepan-2-one (1-H)

one one
Molecular Weight  156.23 g/mol 128.17 g/mol 204.27 g/mol 114.15 g/mol
-0.8 (Highly
cLogP (Approx) 08-1.1 -0.2-0.1 1.8-22
Polar)
Solubility (Aq) Moderate High Low Very High
Metabolic High (Alkane ] Low (Benzylic ]
. o High o High

Stability oxidation only) oxidation)

Moderate N1-
Conformational ) . High bulk, ]

) steric bulk favors  Low steric bulk ) ) ) Flexible

Bias ) restricts ring flip

twist-boat

] N Permeability Solubility Hydrophobic Linker / H-Bond

Primary Utility o T o

Optimization Optimization Pocket Filling Donor

Expert Insight: Why Choose the Propyl Variant?

o The "Goldilocks" Lipophilicity: The 1-Methyl variant is often too polar (cLogP < 0) for CNS
penetration or intracellular targets. The 1-Benzyl variant adds significant molecular weight
and is prone to rapid CYP450-mediated dealkylation. The 1-Propyl analog offers a cLogP
near 1.0, enhancing passive diffusion while maintaining a lower molecular weight footprint.

o Steric Shielding: The propyl chain provides just enough steric bulk to shield the carbonyl
oxygen from rapid enzymatic hydrolysis without preventing binding to deep receptor pockets.
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Synthetic Methodology: Regioselective N1-
Alkylation

Synthesizing 1-substituted-1,4-diazepan-2-ones requires overcoming a critical selectivity
challenge: distinguishing between the amide nitrogen (N1) and the amine nitrogen (N4).

o Challenge: The N4-amine is more nucleophilic than the N1-amide. Direct alkylation of the
unprotected scaffold yields the N4-propyl product.

o Solution: A "Protect-Alkylate-Deprotect” strategy is required to target the N1 position.

Validated Protocol: Synthesis of 1-Propyl-1,4-diazepan-
2-one

Objective: Selective alkylation of N1 position.

Reagents:

o Starting Material: 1,4-Diazepan-2-one (commercially available).

Protecting Group: Di-tert-butyl dicarbonate (Bocz0).

Base: Sodium Hydride (NaH, 60% dispersion in oil).

Alkylating Agent: 1-lodopropane.

Solvent: Anhydrous DMF and DCM.

Step-by-Step Workflow:
¢ N4-Protection (The Selectivity Step):

o Dissolve 1,4-diazepan-2-one (1.0 eq) in DCM at 0°C.
o Add Triethylamine (1.2 eq) followed by Boc20 (1.1 eq) dropwise.

o Mechanism:[2][3][4] The more nucleophilic N4 amine reacts exclusively with Boc20.
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o Stir at RT for 4 hours. Wash with water, dry over Na2SOa4, and concentrate to yield 4-Boc-
1,4-diazepan-2-one.

e N1-Alkylation (The Critical Step):

o

Dissolve the N4-Boc intermediate in anhydrous DMF under Argon atmosphere.
o Cool to 0°C and add NaH (1.2 eq) carefully.

o Observation: Evolution of H2 gas indicates deprotonation of the amide N-H. Stir for 30
mins.

o Add 1-lodopropane (1.2 eq) dropwise.
o Allow to warm to RT and stir for 12 hours.
o Quench: Carefully add cold water. Extract with EtOAc.

o Purification: Silica gel chromatography (Hexane/EtOAC) is usually required to remove
unreacted iodide.

o Deprotection:

o

Dissolve the N1-propyl-N4-Boc intermediate in DCM.

[¢]

Add TFA (20% v/v) and stir for 2 hours.

o

Concentrate in vacuo. Basify with saturated NaHCOs to generate the free base.

[e]

Final Product: 1-Propyl-1,4-diazepan-2-one.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of the protection
strategy to achieve the N1-propyl regioisomer.
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Direct Alkylation
(Propyi)

Click to download full resolution via product page

Caption: Synthetic pathway flow illustrating the necessity of N4-Boc protection to bypass the
natural nucleophilicity of N4 and achieve selective N1-alkylation.

Application in Drug Discovery

Researchers utilize the 1-Propyl-1,4-diazepan-2-one scaffold in two primary contexts:

A. Constrained Linkers in Kinase Inhibitors

In kinase inhibitor design, flexible alkyl chains often lead to entropic penalties upon binding.
Replacing a propyl-amine chain with a 1-propyl-1,4-diazepan-2-one moiety:

e Restricts Conformation: The 7-membered ring locks the N-C-C-N torsion angles.

e H-Bond Mimicry: The lactam carbonyl (C2=0) can accept hydrogen bonds from the kinase
hinge region or solvent front.

e Vector Control: The N1-propyl group orients into the solvent channel, improving solubility
without clashing with the ATP pocket.

B. GPCR Ligands (CB2 Agonists)

Recent studies (see References) have highlighted 1,4-diazepane derivatives as potent
Cannabinoid Receptor 2 (CB2) agonists.

 |Issue: Early hits with simple N-alkyl chains often suffered from rapid metabolic clearance.

e Solution: The 1-Propyl variant represents a balance point. It is sufficiently lipophilic to access
the transmembrane binding site of CB2 but lacks the benzylic hydrogens of 1-Benzyl
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analogs that are prone to rapid oxidation by liver microsomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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